molecular formula C5H3IO2S B1585870 3-iodothiophene-2-carboxylic Acid CAS No. 60166-84-9

3-iodothiophene-2-carboxylic Acid

Cat. No.: B1585870
CAS No.: 60166-84-9
M. Wt: 254.05 g/mol
InChI Key: MTGLHUXETAKGDB-UHFFFAOYSA-N
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Description

3-Iodothiophene-2-carboxylic acid is a heterocyclic organic compound that features a thiophene ring substituted with an iodine atom at the third position and a carboxylic acid group at the second position. Thiophene derivatives, including this compound, are of significant interest due to their diverse applications in medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodothiophene-2-carboxylic acid typically involves the halogenation of thiophene derivatives. One common method is the halogen dance reaction, where dihalo-substituted thiophenes are treated with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates, which are then iodinated . Another approach involves the direct iodination of thiophene carboxylic acids using iodine and sodium bicarbonate in acetonitrile .

Industrial Production Methods: Industrial production of this compound often employs scalable halogenation techniques, ensuring high yields and purity. The use of N-iodosuccinimide (NIS) or molecular iodine in the presence of a base is common in large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Iodothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Thiophene derivatives with various functional groups.

    Coupling Products: Biaryl and alkyne derivatives.

    Oxidation/Reduction Products: Alcohols and carbonyl compounds.

Comparison with Similar Compounds

  • 3-Bromothiophene-2-carboxylic Acid
  • 3-Chlorothiophene-2-carboxylic Acid
  • 2-Iodothiophene-3-carboxylic Acid

Comparison: 3-Iodothiophene-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its bromine and chlorine analogs. The position of the iodine atom also influences its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

3-iodothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGLHUXETAKGDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374772
Record name 3-iodothiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60166-84-9
Record name 3-iodothiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 3-iodothiophene-2-carboxylic acid in the synthesis of thieno[2,3-c]pyran-7-ones?

A1: this compound plays a crucial role as a starting material in the palladium-mediated synthesis of 5-substituted 4-alkynylthieno[2,3-c]pyran-7-ones []. The iodine atom acts as a leaving group, enabling a palladium-catalyzed coupling reaction with terminal alkynes. This reaction forms a new carbon-carbon bond, leading to the formation of the desired thienopyranone ring system []. This method offers a novel approach to access these valuable heterocyclic compounds, which are of interest due to their potential biological activity.

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